molecular formula C15H24O2 B7822592 Geranyl tiglate CAS No. 61827-81-4

Geranyl tiglate

Cat. No.: B7822592
CAS No.: 61827-81-4
M. Wt: 236.35 g/mol
InChI Key: OGHBUHJLMHQMHS-UHFFFAOYSA-N
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Description

Geranyl tiglate is an organic compound with the molecular formula C15H24O2. It is an ester formed from geraniol and tiglic acid. This compound is known for its pleasant, herbaceous, geranium-like, and fruity odor, making it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl tiglate is typically synthesized through an esterification reaction. This involves the reaction of geraniol (an alcohol) with tiglic acid (a carboxylic acid) in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water (a byproduct) using techniques such as azeotropic distillation. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Geranyl tiglate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Geranyl tiglate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of geranyl tiglate involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release geraniol and tiglic acid, which can then interact with various molecular targets. Geraniol, for instance, is known to modulate enzyme activity and cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: Geranyl tiglate stands out due to its unique combination of geraniol and tiglic acid, providing a distinct odor profile that is both fruity and herbaceous. This makes it particularly valuable in creating complex fragrance compositions .

Properties

CAS No.

61827-81-4

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienyl 2-methylbut-2-enoate

InChI

InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3

InChI Key

OGHBUHJLMHQMHS-UHFFFAOYSA-N

SMILES

CC=C(C)C(=O)OCC=C(C)CCC=C(C)C

Isomeric SMILES

C/C=C(\C)/C(=O)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC=C(C)C(=O)OCC=C(C)CCC=C(C)C

density

0.920-0.930 (20°)

physical_description

Very pale yellow liquid;  Floral aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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